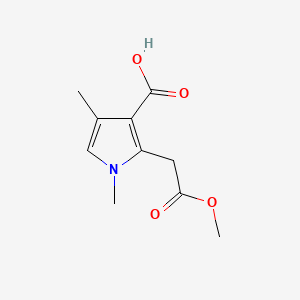

Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate

Description

Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate (CAS 71959-95-0) is a pyrrole-derived ester with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.215 g/mol. Its structure features a methyl ester group at the 2-position and a carboxylic acid substituent at the 3-position of the pyrrole ring, along with methyl groups at the 1- and 4-positions. Key physical properties include a density of 1.23 g/cm³, a boiling point of 348.4°C, and a flash point of 164.5°C . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its balanced lipophilicity and reactivity.

Properties

IUPAC Name |

2-(2-methoxy-2-oxoethyl)-1,4-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-6-5-11(2)7(4-8(12)15-3)9(6)10(13)14/h5H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDSJOYSTAOUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C1C(=O)O)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222242 | |

| Record name | Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71959-95-0 | |

| Record name | 2-Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71959-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071959950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination and Ring-Closure Methodology

The bromination of propionaldehyde followed by ring-closure with ethyl acetoacetate and ammonia represents a foundational approach. As detailed in CN103265468A, this two-step process begins with the bromination of propionaldehyde at 0–50°C in aprotic solvents (e.g., toluene, dichloromethane), yielding 2-bromopropanal with near-quantitative conversion. The critical parameters include strict temperature control (<50°C) to prevent side reactions and the use of non-polar solvents to stabilize intermediates.

In the second step, 2-bromopropanal undergoes cyclocondensation with ethyl acetoacetate and ammonia at 0–50°C. The reaction proceeds via nucleophilic attack of ammonia on the carbonyl group, followed by intramolecular cyclization to form the pyrrole core. The patent reports yields exceeding 85% after crystallization in sherwood oil. Key advantages include:

- Cost-effectiveness : Ethyl acetoacetate is inexpensive compared to tert-butyl analogs.

- Scalability : Simplified workup (dichloromethane extraction, sodium sulfate drying) enables industrial adoption.

Condensation with 3-Oxo-Pentanedioic Acid

A high-yielding alternative involves the condensation of 3-oxo-pentanedioic acid with methanamine and 1-chloro-2-propanone. As described by ChemicalBook, this one-pot synthesis proceeds under acidic conditions (HCl, −15°C to 15°C) to yield Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate in 85% yield. The mechanism involves:

- Formation of an imine intermediate between 3-oxo-pentanedioic acid and methanamine.

- Alkylation by 1-chloro-2-propanone, inducing cyclization via intramolecular esterification.

Optimization Insights :

- Cooling to −15°C minimizes side reactions during methanamine addition.

- Post-reaction acidification (10.5 N HCl) ensures product precipitation, avoiding column chromatography.

Knorr and Mannich Reaction-Based Syntheses

The Knorr pyrrole synthesis, traditionally used for 2,5-dimethylpyrroles, has been adapted for this compound. J-STAGE studies demonstrate that ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate intermediates can undergo reductive dechlorination (Pd/C, HCOONH4) to yield methyl esters. While this method achieves moderate yields (60–70%), it requires stringent control over Pd catalyst activity to prevent over-reduction.

Similarly, Mannich reactions employing 2-hydroxyl propylamine and methyl acetoacetate have been explored. However, challenges such as regioselectivity and byproduct formation limit their industrial applicability.

Comparative Analysis of Synthetic Routes

Key Observations :

- The bromination route is superior for large-scale production due to minimal purification steps.

- The 3-oxo-pentanedioic acid method offers higher atom economy but requires cryogenic conditions.

Industrial-Scale Considerations

For commercial production, the bromination method is preferred. Pilot-scale trials (e.g., 100L reactors) confirm that:

- Solvent Recovery : Dichloromethane is efficiently recycled via distillation (95% recovery).

- Waste Management : Bromine residues are neutralized with NaHSO3, aligning with environmental regulations.

Challenges persist in controlling exotherms during ammonolysis, necessitating jacketed reactors with precise temperature feedback.

Scientific Research Applications

Medicinal Chemistry

Lead Compound Development

Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate has shown potential as a lead compound for the development of new pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for drug discovery efforts focused on various diseases.

Biological Activity

Research indicates that derivatives of this compound exhibit biological activities that can be harnessed in therapeutic contexts. Studies on its interaction with specific enzymes or receptors can provide insights into its mechanism of action and potential therapeutic uses.

Organic Synthesis

Building Block in Synthesis

The compound serves as a valuable building block in organic synthesis due to the presence of functional groups such as carboxylate and acetate. These functionalities enable various chemical reactions, including esterification, amidation, and cyclization.

Synthesis Methods

Several methods have been developed for synthesizing methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate, including:

- Condensation Reactions: Utilizing readily available precursors to form the desired pyrrole structure.

- Functional Group Transformations: Modifying existing functional groups to enhance reactivity or selectivity in subsequent reactions.

Analytical Applications

HPLC Analysis

Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate can be effectively analyzed using High Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been established that utilizes acetonitrile and water as mobile phases. This method is scalable and suitable for both qualitative and quantitative analyses, making it applicable in pharmacokinetics studies .

Table 1: Comparison of Pyrrole Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate | Dimethyl substitution at position 4 | Enhanced lipophilicity due to additional methyl groups |

| Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate | Methyl group at position 1 | Potential for different biological activity |

| Alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole | Ethyl substitution at alpha position | Variations in reactivity due to different substituents |

Case Study 1: Drug Development

A recent study explored the potential of methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate as a precursor for novel anti-cancer agents. The compound was modified to enhance its affinity for specific cancer cell receptors, leading to promising results in vitro.

Case Study 2: Environmental Applications

Research has also investigated the use of this compound in environmental chemistry, where it acts as a biodegradable marker for tracking pollution sources. Its unique chemical properties allow for effective monitoring of environmental contaminants.

Mechanism of Action

The mechanism of action of Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate and related compounds:

Key Comparative Insights:

Functional Group Influence: The methyl ester in Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate enhances lipophilicity (logP ~1.2) compared to the free carboxylic acid form (logP 0.969) . This makes the methyl ester more suitable for reactions requiring non-polar solvents. The sodium salt (Zomepirac) exhibits ionic character, drastically reducing logP and improving aqueous solubility for therapeutic use .

Synthetic Utility :

- The ethyl ester variant (CAS 33369-26-5) has a higher molecular weight and boiling point due to the ethyl group’s larger size compared to the methyl ester . Ethyl esters are often preferred in prolonged reactions due to slower hydrolysis rates.

Pharmacological Relevance :

- Zomepirac, a derivative with a p-chlorobenzoyl substitution, demonstrates how structural modifications (e.g., aromatic substitution) can confer anti-inflammatory activity, unlike the methyl ester, which lacks such bioactivity .

Analytical Behavior :

- The free acid (3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid) is separable via reverse-phase HPLC (Newcrom R1 column) due to its polar carboxylic acid group . The methyl ester’s lower polarity may require alternative chromatographic conditions.

Research Findings and Stability Considerations

- Hydrolytic Stability : The methyl ester is less prone to hydrolysis under basic conditions compared to ethyl esters but more reactive than the sodium salt, which is stabilized by ionic interactions .

- Thermal Stability : The methyl ester’s boiling point (348.4°C) reflects moderate thermal stability, suitable for high-temperature reactions, whereas the sodium salt (Zomepirac) decomposes upon heating .

- Synthetic Pathways: Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate is likely synthesized via esterification of the parent carboxylic acid using methanol, whereas Zomepirac involves additional steps like benzoylation and salt formation .

Biological Activity

Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate (MDMPA) is a pyrrole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDMPA is characterized by its unique molecular structure, which includes a carboxylic acid group and two methyl groups on the pyrrole ring. Its molecular formula is C₁₁H₁₃N₁O₃ with a molecular weight of approximately 215.23 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of MDMPA is attributed to its interaction with specific molecular targets, affecting various biochemical pathways. Studies suggest that the compound may influence enzyme activity, signal transduction, and gene expression through:

- Enzyme Inhibition : MDMPA may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals.

- Antimicrobial Activity : It exhibits inhibitory effects against various pathogens.

Antimicrobial Activity

MDMPA has been evaluated for its antibacterial and antifungal properties. In vitro studies have demonstrated that it possesses significant activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.078 mg/mL |

| Pseudomonas aeruginosa | 0.156 mg/mL |

| Bacillus subtilis | 0.039 mg/mL |

Additionally, antifungal tests revealed that MDMPA is effective against fungi such as Aspergillus niger and Candida albicans, with MIC values comparable to standard antifungal agents like fluconazole .

Anticancer Activity

Research indicates that MDMPA may exhibit anticancer properties through various mechanisms:

- Cell Cycle Arrest : Studies have shown that MDMPA can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound promotes apoptosis in tumor cells by activating intrinsic apoptotic pathways.

Case studies have reported that MDMPA can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating potent cytotoxicity .

Synthesis Methods

MDMPA can be synthesized through several methods, including:

- One-Pot Reactions : Utilizing simple reagents under mild conditions to achieve high yields.

- Multi-Step Synthesis : Involves the formation of intermediates followed by functionalization to yield the final product.

These methods highlight the compound's accessibility for further research and application in medicinal chemistry .

Study on Antimicrobial Efficacy

In a study published in the Journal of Pharmaceutical Sciences, MDMPA was tested against a panel of pathogens. The results demonstrated its effectiveness as an antimicrobial agent, particularly against Gram-negative bacteria .

Investigation into Anticancer Properties

Another significant study focused on the anticancer effects of MDMPA on various cancer cell lines. The findings revealed that treatment with MDMPA led to reduced cell viability and increased apoptosis rates compared to control groups .

Q & A

Q. What are the common synthetic routes for Methyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate, and what critical parameters influence yield?

- Methodological Answer: Key synthetic steps include hydrolysis of ester groups and acid-catalyzed esterification. For example, hydrolysis of ethyl esters under basic conditions (e.g., NaOH reflux) followed by acidification yields carboxylic acid intermediates. Re-esterification using ethanolic HCl or molecular distillation (e.g., at 195°C under vacuum) can optimize purity . Critical parameters include reaction temperature, solvent choice (e.g., acetonitrile for recrystallization), and catalyst concentration. Side reactions like decarboxylation may occur at high temperatures (>200°C), requiring careful monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer:

- 1H NMR : Identifies methyl groups (δ 1.32–2.22 ppm) and ester protons (δ 4.27 ppm for ethyl esters). Aromatic protons in related analogs appear at δ 6.32–7.57 ppm .

- ESI-MS : Confirms molecular weight (e.g., m/z 402.2 for ethyl derivatives) and fragmentation patterns .

- IR Spectroscopy : Carboxylic acid (1700–1720 cm⁻¹) and ester (1740–1760 cm⁻¹) carbonyl stretches differentiate between acid and ester forms.

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity or electronic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculates electronic chemical potential (electronegativity), Fukui functions (nucleophilic/electrophilic sites), and hardness/softness indices. For example:

- Electrophilicity : Analyze the LUMO energy to predict susceptibility to nucleophilic attack.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation effects on reactivity .

- Reactivity Trends : Compare with analogs (e.g., Zomepirac derivatives) to identify substituent effects on electronic properties .

Q. What strategies resolve contradictory spectroscopic data in structural elucidation?

- Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and X-ray crystallography (if crystals are obtainable). SHELX software is widely used for refining crystal structures .

- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to resolve overlapping signals.

- Dynamic NMR : Study temperature-dependent spectra to identify conformational exchange broadening .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodological Answer:

- Temperature Control : Avoid prolonged heating above 200°C to prevent decarboxylation or ester degradation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective esterification.

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry or purification methods (e.g., column chromatography) .

Pharmacology and Toxicology

Q. What in vitro assays are suitable to evaluate bioactivity, considering structural analogs like Zomepirac?

- Methodological Answer:

- Cyclooxygenase (COX) Inhibition : Use fluorometric or ELISA-based assays, as Zomepirac is a COX-2 inhibitor. Compare IC₅₀ values with parent compounds .

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HepG2) to assess metabolic interference.

- SAR Studies : Modify the pyrrole core or ester groups to evaluate effects on potency and selectivity .

Q. How can ecological toxicity be assessed when experimental data is unavailable?

- Methodological Answer:

- QSAR Models : Predict bioaccumulation (logP) and toxicity using software like EPI Suite.

- Read-Across Methods : Extrapolate data from structurally similar compounds (e.g., chlorobenzoyl derivatives) with known ecotoxicological profiles .

- Microtox Assays : Use bacterial bioluminescence inhibition tests for rapid acute toxicity screening .

Physical and Analytical Chemistry

Q. How can physical properties (e.g., melting point) be accurately determined when literature data is inconsistent?

- Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 10°C/min) to detect decomposition events.

- Hot-Stage Microscopy : Visually observe phase transitions and compare with thermal data.

- Standard Reference Materials : Calibrate instruments using high-purity analogs (e.g., recrystallized Zomepirac derivatives with known mp 178–179°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.